tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl azetidine-3-carboxylate with 3-fluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluoropropyl group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (1-(3-chloropropyl)azetidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl (1-(3-bromopropyl)azetidin-3-yl)carbamate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl (1-(3-iodopropyl)azetidin-3-yl)carbamate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluoropropyl)azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-7-14(8-9)6-4-5-12/h9H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVHTPKYWKOOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)CCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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